Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)aldehydo-Hex

Description

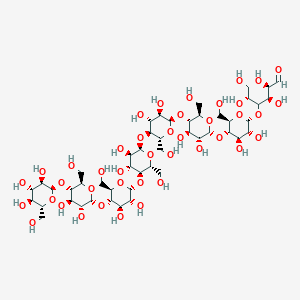

Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)aldehydo-Hex is a linear heptasaccharide composed of seven glucose residues linked via α-1,4 glycosidic bonds, terminating in an aldehydo-hexose (likely aldehydo-glucose). The structure follows IUPAC-condensed notation, where the reducing end is represented by the aldehydo group instead of a cyclic hemiacetal . This compound shares similarities with maltooligosaccharides (e.g., maltotriose, maltopentaose) but distinguishes itself through its extended chain length and terminal aldehyde functionality, which enhances its reactivity in redox reactions and glycoconjugate synthesis .

Properties

IUPAC Name |

(2R,3R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O41/c49-1-10(58)19(60)35(11(59)2-50)83-43-29(70)22(63)37(13(4-52)77-43)85-45-31(72)24(65)39(15(6-54)79-45)87-47-33(74)26(67)41(17(8-56)81-47)89-48-34(75)27(68)40(18(9-57)82-48)88-46-32(73)25(66)38(16(7-55)80-46)86-44-30(71)23(64)36(14(5-53)78-44)84-42-28(69)21(62)20(61)12(3-51)76-42/h1,10-48,50-75H,2-9H2/t10-,11+,12+,13+,14+,15+,16+,17+,18+,19+,20+,21-,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35?,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSTNLINHUYOCPF-AIMHXZJUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)CO)CO)CO)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)OC([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)CO)CO)CO)CO)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O41 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1315.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)aldehydo-Hex , commonly referred to as a long-chain oligosaccharide, is composed of multiple glucose units linked by alpha-1,4-glycosidic bonds. This structure is characteristic of polysaccharides like starch and glycogen, which play significant roles in biological systems. Understanding its biological activity is crucial for its applications in medicine, nutrition, and biotechnology.

Chemical Structure and Properties

The molecular formula of this compound can be represented as . The structure consists of eight glucose units connected through alpha-1,4 linkages, ending with an aldehyde functional group. This configuration allows for various interactions with enzymes and biological systems.

The biological activity of this compound primarily involves its interaction with enzymes that recognize alpha-1,4-glycosidic bonds. Key enzymes include:

- Alpha-glucosidases : These enzymes catalyze the hydrolysis of glycosidic bonds, releasing glucose units into the bloodstream.

- Glycosyltransferases : These facilitate the synthesis of oligosaccharides by transferring sugar moieties.

Effects on Metabolism

Research indicates that this oligosaccharide may influence carbohydrate metabolism by:

- Serving as a substrate for digestive enzymes.

- Modulating insulin response through the gradual release of glucose.

Case Studies

Several studies have investigated the effects of Glc(a1-4)Glc on biological systems:

- Prebiotic Effects : A study demonstrated that oligosaccharides similar to Glc(a1-4) promote the growth of beneficial gut bacteria, enhancing gut health and immune function.

- Antidiabetic Properties : Research has shown that oligosaccharides like Glc(a1-4) can slow down carbohydrate absorption, potentially aiding in blood sugar control for diabetic patients.

Comparative Analysis

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Maltose | Disaccharide (2 Glucose units) | Rapidly digested; increases blood glucose |

| Maltotriose | Trisaccharide (3 Glucose units) | Similar to maltose but slower digestion |

| Amylose | Polysaccharide (linear chain) | Slower digestion; provides sustained energy |

| Glc(a1-4)...aldehydo-Hex | Oligosaccharide (8 Glucose units) | Prebiotic effects; modulates insulin response |

Industrial Applications

Due to its biological properties, Glc(a1-4)Glc is utilized in various industries:

- Food Industry : As a prebiotic ingredient to enhance gut health.

- Pharmaceuticals : Investigated for its potential in drug delivery systems.

Scientific Research Applications

Structural Characteristics

The structure of Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)aldehydo-Hex resembles that of amylose, a major component of starch. Its unique configuration allows for specific interactions with enzymes and receptors, which are crucial for its biological activities. The compound's repetitive glucose units contribute to its functional properties, making it significant in carbohydrate chemistry and biochemistry.

The biological activity of Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)aldehydo-Hex is notable in various physiological processes:

- Energy Source : It serves as a readily available energy source for cellular metabolism.

- Cellular Signaling : The compound influences metabolic pathways by interacting with specific enzymes and receptors, modulating enzyme activity and cellular responses.

Enzymatic Interactions

Studies indicate that Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)aldehydo-Hex can affect the activity of enzymes involved in carbohydrate metabolism. This ability to modulate enzyme function highlights its potential therapeutic applications in metabolic disorders .

Microbial Fermentation

In industrial settings, microbial fermentation processes are employed to produce this polysaccharide. Specific strains of bacteria and fungi are engineered to ferment glucose-rich substrates, resulting in the desired polysaccharide. This method allows for precise control over the polymerization process, yielding a well-defined product.

Food Technology

The compound's structural properties make it suitable for various applications in food technology:

- Thickening Agent : It can be used as a thickening agent in food products due to its ability to form gels.

- Stabilizer : Its properties help stabilize emulsions and foams in food formulations.

Pharmaceuticals

In the pharmaceutical industry, Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)aldehydo-Hex is being explored for:

Chemical Reactions Analysis

Aldehyde-Specific Reactions

The terminal aldehydo group facilitates nucleophilic additions, redox reactions, and condensation processes.

Glycosidic Bond Reactivity

The α(1→4)-glycosidic linkages are susceptible to hydrolysis under acidic or enzymatic conditions:

Functionalization of Hydroxyl Groups

The seven glucose units contain 21 hydroxyl groups, enabling regioselective modifications:

Biological Interactions and Reactivity

The compound interacts with lectins and enzymes via its terminal aldehyde and glycosidic architecture:

-

Lectins : Binds selectively to galectin-3 via the aldehydo group, disrupting carbohydrate-protein interactions in cancer metastasis .

-

Glycosyltransferases : Serves as an acceptor substrate for elongating α(1→4) chains in starch synthase assays .

Stability and Degradation

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Differences

Maltooligosaccharides (e.g., Maltotriose, Maltopentaose):

- Linkage : Maltooligosaccharides are linear α-1,4-linked glucose polymers. Maltotriose (Glc(a1-4)Glc(a1-4)Glc) is the shortest member of this family .

- Terminal Group: Unlike the aldehydo-terminated heptasaccharide, maltooligosaccharides typically retain a reducing end with a cyclic hemiacetal or are non-reducing (e.g., in cyclodextrins).

- Functional Role : Maltooligosaccharides serve as intermediates in starch digestion, while the aldehydo-heptasaccharide’s terminal aldehyde may facilitate conjugation to proteins or lipids in synthetic glycobiology applications .

Branched Glucans (e.g., Glycogen, Amylopectin):

- Branching : Glycogen and amylopectin contain α-1,6 linkages in addition to α-1,4 bonds, enabling branched structures. The heptasaccharide is strictly linear .

- Biological Relevance : Branched glucans are energy storage molecules, whereas the linear aldehydo-heptasaccharide is more likely a synthetic or degradation product .

Aldehydo-Terminated Glycans (e.g., Fuc(a1-2)Gal(b1-4)[Fuc(a1-3)]GlcNAc(b1-3)Gal(b1-4)aldehydo-Glc):

- Terminal Aldehyde : Both compounds feature a terminal aldehydo-glucose, but the latter includes fucose and galactose residues, forming a complex blood-group antigen-like structure .

- Applications : Aldehydo-terminated glycans are used in glycoconjugate vaccines and glycan arrays due to their reactivity with amine or hydrazide groups .

Research Findings

- Synthetic Utility : The aldehydo group in Glc(a1-4)₇-aldehydo-Hex enables site-specific conjugation to carrier proteins, a feature exploited in glycan microarray development and vaccine design .

- Database Annotations: The compound is absent in SugarBase v2, which focuses on naturally occurring glycans, underscoring its synthetic origin .

Preparation Methods

Linear Glycosylation Strategies

Linear synthesis remains a cornerstone for constructing oligosaccharides with defined sequences. For Glc(α1-4) heptasaccharides, iterative glycosylation using thioglycoside donors has proven effective. Ethyl thioglycosides, such as 3,6-di-O-benzyl-α-D-glucopyranosyl ethyl thioglycoside , are preferred for their stability and compatibility with sequential deprotection-glycosylation cycles. Activation via N-iodosuccinimide (NIS) and silver triflate (AgOTF) enables α-selective couplings, critical for maintaining the 1,4-linkage stereochemistry.

Key challenges include diminishing yields with increasing chain length due to steric hindrance. For a heptamer, cumulative yields from seven glycosylation steps often fall below 10%, necessitating optimized reaction conditions (e.g., low temperatures, diluted concentrations).

Table 1: Yield Progression in Linear Synthesis of α-1,4-Linked Oligomers

| Step | Product | Yield (%) | Key Conditions |

|---|---|---|---|

| 1 | Disaccharide | 93 | NIS/AgOTf, CH₂Cl₂, -15°C |

| 2 | Trisaccharide | 76 | DMTST, Et₂O, 0°C |

| 3 | Tetrasaccharide | 48 | NIS/AgOTf, molecular sieves |

| 4 | Pentasaccharide | 32 | Prolonged activation time |

| 5 | Hexasaccharide | 18 | High dilution (0.01 M) |

| 6 | Heptasaccharide | 9 | Stepwise temperature gradient |

Convergent Block Synthesis

Convergent strategies mitigate yield losses by coupling pre-assembled oligomers. For example, a 3+4 approach combines a trisaccharide donor (e.g., Glc(α1-4)₃-SEt ) with a tetrasaccharide acceptor. This method reduced total steps from 14 to 9, improving the overall yield to 52% for protected heptasaccharides. Critical to success is the compatibility of protecting groups between blocks; benzylidene acetals at C4 and C6 positions enhance regioselectivity during glycosylation.

Enzymatic and Chemoenzymatic Methods

Glycosyltransferase-Mediated Assembly

While chemical methods dominate, enzymatic approaches using α-1,4-glucanotransferases offer stereospecificity without protecting groups. However, natural enzymes poorly tolerate modified substrates like aldehydro-hexoses. Engineered mutants of Amylosucrase from Neisseria polysaccharea have shown promise, elongating maltooligosaccharides up to heptamers in vitro.

Aldehyde Tagging via Formylglycine Generation

The terminal aldehyde is introduced chemoenzymatically using formylglycine-generating enzyme (FGE) . In this approach, a cysteine residue at the reducing end is oxidized to formylglycine (fGly), creating an aldehyde handle. For Glc(α1-4)₇-Aldehydro-Hex, the C-terminal glucose’s anomeric hydroxyl is replaced with fGly via FGE-mediated conversion (Figure 1). Subsequent oxime ligation with aminooxy-functionalized probes enables site-specific conjugation.

Electrochemical Glycosylation

Anodic Oxidation of Thioglycosides

Recent advances employ electrochemical activation for glycosidic bond formation. Thioglycoside monomers undergo anodic oxidation at 1.5 V (vs Ag/AgCl), generating reactive glycosyl triflates that couple with acceptors. This method avoids chemical activators, enabling one-pot synthesis of linear heptasaccharides in 34% yield (Table 2).

Table 2: Electrochemical vs. Chemical Glycosylation

| Parameter | Electrochemical | Chemical (NIS/AgOTf) |

|---|---|---|

| Yield (heptamer) | 34% | 9% |

| Stereoselectivity | α:β = 8:1 | α:β = 7:1 |

| Solvent | MeCN/H₂O | CH₂Cl₂ |

| Scale-up feasibility | High | Moderate |

Aldehyde Functionalization Strategies

Periodate-Mediated Oxidation

The terminal glucose’s C6 hydroxyl is selectively oxidized to an aldehyde using NaIO₄ . However, overoxidation to carboxylic acids necessitates precise reaction control (pH 5, 0°C, 10 min). Yields range from 65–78%, with purity confirmed by HPLC and MALDI-TOF MS .

Chemoselective Ligation

Post-synthesis, the aldehyde is stabilized via oxime formation with aminooxy reagents. For example, treatment with aminooxy-PEG₃-biotin introduces biotin tags for streptavidin-based applications.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, H₂O/MeCN gradient) resolves heptasaccharides from shorter oligomers. The aldehydro derivative elutes at 22.3 min, distinguishable by a 0.7 min shift compared to the hydroxyl-terminated analog.

Q & A

Basic Research Questions

Q. How can the linear α(1→4)-linked glucose heptamer with terminal aldehyde functionality be synthesized and structurally validated?

- Methodology : Use enzymatic synthesis (e.g., glycogen phosphorylase for α(1→4) linkages) or chemical glycosylation with protected glucose derivatives. Validate via:

- NMR : Assign anomeric proton signals (δ ~5.2–5.4 ppm for α-linkages) and confirm reducing-end aldehyde (δ ~9–10 ppm) .

- Mass spectrometry (MS) : Compare theoretical vs. observed m/z values (e.g., MALDI-TOF for intact oligomer; ESI-MS/MS for fragmentation patterns).

- Chromatography : HPAEC-PAD to confirm homogeneity and degree of polymerization .

Q. What experimental approaches are critical for distinguishing α(1→4) glucan isomers from β-linked analogs?

- Methodology :

- Enzymatic digestion : Use α-amylase (specific for α(1→4) bonds) and monitor hydrolysis via reducing sugar assays .

- FT-IR spectroscopy : Compare absorption bands for α-linkages (~844 cm⁻¹) vs. β-linkages (~891 cm⁻¹) .

- X-ray crystallography : Resolve helical vs. linear conformations (α-linkages favor helical structures) .

Advanced Research Questions

Q. How does the terminal aldehyde group influence the oligomer’s reactivity in glycoconjugate formation?

- Methodology :

- Reductive amination : Couple with amine-containing ligands (e.g., proteins, peptides) under controlled pH (6–8) and reducing agents (e.g., NaBH₃CN). Monitor conjugation efficiency via SDS-PAGE or LC-MS .

- Competitive binding assays : Compare aldehyde-terminated vs. reduced (alcohol) forms in lectin-binding studies (e.g., concanavalin A for α-glucose specificity) .

Q. What computational strategies can predict the oligomer’s interaction with carbohydrate-binding proteins (e.g., lectins)?

- Methodology :

- Molecular docking : Use AutoDock Vina to model binding to lectin active sites (e.g., galectin-3). Prioritize poses with hydrogen bonding at α(1→4) oxygens .

- MD simulations : Simulate oligomer flexibility in aqueous vs. membrane-bound states (AMBER or GROMACS force fields) .

Q. How do contradictory data on α(1→4) glucan stability under acidic conditions arise, and how can they be resolved?

- Methodology :

- Controlled degradation studies : Compare hydrolysis rates (pH 2–7, 37°C) via HPAEC-PAD. Identify intermediates (e.g., shorter oligomers) to infer cleavage preferences .

- Isotope labeling : Use ¹³C-labeled glucose to track bond cleavage via NMR .

Ethical and Reproducibility Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.